molecular formula C10H13FO2 B11911341 1-Ethyl-2-fluoro-4,5-dimethoxybenzene CAS No. 158641-46-4

1-Ethyl-2-fluoro-4,5-dimethoxybenzene

Cat. No.: B11911341
CAS No.: 158641-46-4
M. Wt: 184.21 g/mol
InChI Key: XKBNBUCXNLQZGY-UHFFFAOYSA-N
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Description

1-Ethyl-2-fluoro-4,5-dimethoxybenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, featuring ethyl, fluoro, and dimethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-fluoro-4,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These may include Friedel-Crafts acylation followed by reduction reactions to introduce the ethyl group, and subsequent fluorination and methoxylation steps .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-fluoro-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens (e.g., Br2, Cl2), sulfuric acid (H2SO4), and nitric acid (HNO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield 1-ethyl-2-bromo-4,5-dimethoxybenzene, while nitration would produce 1-ethyl-2-fluoro-4,5-dimethoxy-3-nitrobenzene .

Scientific Research Applications

1-Ethyl-2-fluoro-4,5-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-fluoro-4,5-dimethoxybenzene involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxy groups can donate electron density to the aromatic ring, affecting its electrophilicity and overall chemical behavior .

Comparison with Similar Compounds

  • 1-Ethyl-2-fluoro-4-methoxybenzene
  • 1-Ethyl-2-fluoro-5-methoxybenzene
  • 1-Ethyl-2,4-dimethoxybenzene
  • 1-Ethyl-2,5-dimethoxybenzene

Uniqueness: 1-Ethyl-2-fluoro-4,5-dimethoxybenzene is unique due to the presence of both fluoro and dimethoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-ethyl-2-fluoro-4,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBNBUCXNLQZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275221
Record name Benzene, 1-ethyl-2-fluoro-4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158641-46-4
Record name Benzene, 1-ethyl-2-fluoro-4,5-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158641-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethyl-2-fluoro-4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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